Glycine, N-(ethoxyacetyl)-
Description
Contextualization within N-Acyl Amino Acid Chemistry
N-acyl amino acids (NAAAs) are a diverse class of molecules characterized by an acyl group attached to the nitrogen atom of an amino acid. nih.govresearchgate.net This structural motif is found in a wide array of biologically important lipids. nih.govresearchgate.net The acyl chain can vary in length and saturation, while the amino acid component can be any of the naturally occurring amino acids or their derivatives. elifesciences.org This variability gives rise to a vast number of possible N-acyl amino acids with a wide range of physicochemical properties and biological functions. elifesciences.org
N-(Ethoxyacetyl)-glycine fits within this class as it consists of a glycine (B1666218) amino acid acylated with an ethoxyacetyl group. Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. wikipedia.org The ethoxyacetyl group is a two-carbon acetyl group to which an ethoxy group (-OCH2CH3) is attached. The formation of N-(Ethoxyacetyl)-glycine involves the creation of an amide bond between the carboxyl group of ethoxyacetic acid and the amino group of glycine.
The chemistry of N-acyl amino acids is of significant interest. Their synthesis can be achieved through various methods, often involving the protection of the amino group of the amino acid before acylation to ensure selectivity. masterorganicchemistry.com Carbamates like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) are common protecting groups used in peptide synthesis and can be applied to the synthesis of N-acyl amino acids. masterorganicchemistry.comorganic-chemistry.org The Strecker synthesis, a method for producing amino acids, can also be adapted to create modified amino acids that could then be acylated. masterorganicchemistry.com
Historical Elucidation of N-(Ethoxyacetyl)-Glycine as a Xenobiotic Metabolite
The study of N-(Ethoxyacetyl)-glycine is intrinsically linked to the field of xenobiotic metabolism, which investigates how living organisms process foreign chemical compounds. Glycine conjugation is a known detoxification pathway in the liver for a variety of endogenous and xenobiotic organic acids. wikipedia.orgnih.gov This process involves the enzyme glycine N-acyltransferase (GLYAT), which catalyzes the transfer of an acyl group from an acyl-CoA to glycine, forming a more water-soluble N-acylglycine that can be readily excreted. nih.gov
Historically, the identification of N-acyl amino acids in biological fluids has been a key method for understanding the metabolic fate of various compounds. For instance, the discovery of N-isovaleroylglycine in the urine of patients with isovaleric acidemia was an early example of the importance of this metabolic pathway in human health. nih.gov
N-(Ethoxyacetyl)-glycine has been identified as a urinary metabolite of the industrial solvent 2-ethoxyethanol (B86334) (also known as Cellosolve). nih.gov The metabolism of 2-ethoxyethanol proceeds via oxidation to ethoxyacetic acid, which is then conjugated with glycine to form N-(ethoxyacetyl)-glycine. The elucidation of this metabolic pathway has been crucial in understanding the toxicology of 2-ethoxyethanol and in developing biomarkers for exposure assessment.
Broad Research Significance within Organic and Biological Chemistry Disciplines
The significance of N-(Ethoxyacetyl)-glycine and other N-acyl amino acids extends across both organic and biological chemistry.
In Organic Chemistry:
Synthesis and Methodology: The synthesis of N-(Ethoxyacetyl)-glycine and its analogs provides a platform for developing and refining methods for amide bond formation and selective N-acylation, which are fundamental reactions in organic synthesis. organic-chemistry.org
Building Blocks: As modified amino acids, N-acyl amino acids can serve as valuable building blocks in the synthesis of more complex molecules, including peptides and peptidomimetics with unique structural and functional properties. masterorganicchemistry.com
In Biological Chemistry:
Metabolic Pathways: The study of N-(Ethoxyacetyl)-glycine formation provides insights into the substrate specificity and kinetics of enzymes like glycine N-acyltransferase and the broader mechanisms of xenobiotic detoxification. nih.gov
Biomarkers of Exposure: The presence of N-(Ethoxyacetyl)-glycine in urine serves as a specific and quantifiable biomarker for exposure to 2-ethoxyethanol, which is important in occupational and environmental health monitoring.
Bioactive Lipids: The broader class of N-acyl amino acids, to which N-(Ethoxyacetyl)-glycine belongs, includes a range of bioactive lipids with diverse physiological roles. elifesciences.org For example, N-arachidonoyl-glycine (NAGly) is an endogenous analgesic that inhibits the glycine transporter GlyT2. elifesciences.org Research into these compounds helps to unravel complex signaling pathways in the body. wikipedia.orgresearchgate.net
Protein Degradation: Recent research has identified a "Gly/N-degron" pathway, a proteolytic system that targets proteins with an N-terminal glycine for degradation. nih.gov While not directly involving N-(Ethoxyacetyl)-glycine, this highlights the diverse and critical roles of glycine modification in cellular processes.
The study of N-(Ethoxyacetyl)-glycine, therefore, provides a valuable lens through which to explore fundamental concepts in chemical synthesis, metabolism, and cellular regulation.
Interactive Data Tables
Table 1: Chemical Properties of Glycine, N-(ethoxyacetyl)-
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | PubChem |
| Molecular Weight | 161.16 g/mol | PubChem |
| IUPAC Name | 2-(2-ethoxyacetamido)acetic acid | PubChem |
| CAS Number | 82735-51-1 | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82735-51-1 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-[(2-ethoxyacetyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-11-4-5(8)7-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
XSDYUHBOYMMOAO-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NCC(=O)O |
Canonical SMILES |
CCOCC(=O)NCC(=O)O |
Synonyms |
N-ethoxyacetylglycine |
Origin of Product |
United States |
Synthetic Methodologies for N Ethoxyacetyl Glycine and Its Structural Analogues
Established Synthetic Pathways for N-(Ethoxyacetyl)-Glycine
The preparation of N-(ethoxyacetyl)-glycine typically involves the formation of an amide bond between glycine (B1666218) and an ethoxyacetyl moiety. Classical organic synthesis provides a foundation for these methods.
Amidation and Esterification Strategies in Classical Organic Synthesis
The most direct approach to N-(ethoxyacetyl)-glycine is the acylation of glycine with an activated derivative of ethoxyacetic acid. A common method involves the reaction of glycine with ethoxyacetyl chloride under basic conditions. This straightforward nucleophilic acyl substitution is analogous to the well-established Schotten-Baumann reaction conditions.
Alternatively, ethoxyacetic acid can be coupled with a glycine ester, such as glycine ethyl ester, using a suitable coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS) facilitate the formation of the amide bond. Subsequent hydrolysis of the resulting ester yields the desired N-(ethoxyacetyl)-glycine. This pathway offers mild reaction conditions and is widely applicable.
Another established method is the reaction of glycine with ethoxyacetic anhydride (B1165640). This reaction is similar to the acetylation of amino acids using acetic anhydride and can proceed in aqueous media. orgsyn.org The process typically involves vigorous stirring of an aqueous solution of glycine with the anhydride, often leading to the crystallization of the product upon cooling. orgsyn.org
Optimization of Synthetic Efficiency and Yields
Optimizing the synthesis of N-(ethoxyacetyl)-glycine focuses on improving yields, minimizing side products, and simplifying purification. In coupling agent-mediated reactions, the choice of solvent and the addition of catalysts can significantly impact efficiency. For instance, the use of aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can enhance reaction rates.
In the context of solid-phase peptide synthesis (SPPS), which can be adapted for the synthesis of N-substituted glycine derivatives, optimization involves the selection of appropriate resins, linkers, and deprotection strategies. nih.govamidetech.com While not a direct classical synthesis of the single molecule, the principles of optimizing coupling and deprotection steps in SPPS are relevant for improving the efficiency of related solution-phase syntheses. For instance, studies on peptide synthesis have explored various solvent systems and high temperatures to increase purity and reaction rates. unifi.it
The table below summarizes common synthetic approaches for N-acylated glycine derivatives, which are applicable to the synthesis of N-(ethoxyacetyl)-glycine.
| Starting Material (Glycine Derivative) | Reagent | Reaction Type | Key Features |
| Glycine | Ethoxyacetyl chloride | Acylation | Direct, often requires base |
| Glycine ester (e.g., ethyl ester) | Ethoxyacetic acid, Coupling agent (e.g., DCC, EDCI) | Amidation followed by hydrolysis | Mild conditions, good yields |
| Glycine | Ethoxyacetic anhydride | Acylation | Can be performed in aqueous solution |
Design and Synthesis of Novel N-(Ethoxyacetyl)-Glycine Derivatives
The core structure of N-(ethoxyacetyl)-glycine provides a scaffold for the development of novel derivatives with tailored properties. Modifications can be introduced at the ethoxyacetyl moiety, the glycine backbone, or the carboxylate group.
Functional Group Modifications of the Ethoxyacetyl Moiety
The ethoxyacetyl group offers several positions for modification. The ethyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. For example, analogues with longer alkyl chains or aromatic rings can be synthesized by starting with the corresponding alkoxyacetic acid.
Furthermore, the ether oxygen can be replaced with other heteroatoms, such as sulfur, to create thioether analogues. The synthesis of such compounds would involve the reaction of glycine with a (alkylthio)acetyl halide or a corresponding activated carboxylic acid. The introduction of different functional groups on the acetyl part, such as halogens or other substituents, can also be achieved by using appropriately derivatized starting materials. ashp.org
Stereoselective and Enantioselective Approaches for Chiral Analogues
While N-(ethoxyacetyl)-glycine itself is achiral, the introduction of stereocenters can lead to chiral analogues with potentially distinct biological activities. Stereoselectivity can be achieved by starting with a chiral derivative of glycine or the ethoxyacetyl moiety.
For instance, if a substituted glycine is used where the α-carbon is chiral, the subsequent acylation with ethoxyacetyl chloride would yield a diastereomeric mixture if the starting material is racemic, or a single diastereomer if it is enantiopure.
Modern synthetic methods offer more sophisticated approaches. For example, catalytic asymmetric synthesis can be employed to introduce chirality. Chiral catalysts, such as those based on transition metals like palladium or rhodium, can be used in reactions that create a stereocenter, such as the α-arylation or α-alkylation of a glycine derivative. qyaobio.comorganic-chemistry.orgrsc.org Photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural amino acid derivatives. rsc.orgnih.gov
Diversification through Glycine Carboxylate and Amide Substitutions
The carboxylic acid and the amide bond of N-(ethoxyacetyl)-glycine are key sites for diversification.
Carboxylate Modifications: The carboxyl group can be converted into a variety of other functional groups. Esterification with different alcohols can produce a library of esters with varying properties. Reduction of the carboxylic acid to an alcohol using a reducing agent like lithium aluminum hydride would yield N-(2-ethoxyethyl)ethanolamine. Amidation of the carboxyl group with various amines leads to the formation of N-(ethoxyacetyl)-glycinamides. This can be achieved using standard peptide coupling protocols. libretexts.org
Amide Modifications: The amide nitrogen can also be a point of modification, although this is less common for simple N-acyl glycines. N-alkylation or N-arylation of the amide nitrogen would lead to tertiary amides. However, such modifications can be challenging and may require specific synthetic strategies, such as the use of strong bases and alkylating agents. monash.edu A more common approach to diversification at this position is to start with an N-substituted glycine derivative and then perform the acylation with the ethoxyacetyl group. nih.gov
The substitution of the amide bond itself with other linkages, such as a thioamide, can also be explored to create analogues with altered electronic and conformational properties. mdpi.com Research has shown that replacing a carboxylate with an amide can significantly alter the properties and even the folding of larger biomolecules. uw.edunih.gov
The following table provides a conceptual overview of potential diversification strategies for N-(ethoxyacetyl)-glycine.
| Modification Site | Type of Modification | Potential Functional Groups |
| Ethoxyacetyl Moiety | Alkyl/Aryl Substitution | Longer alkyl chains, aromatic rings |
| Heteroatom Substitution | Thioether | |
| Glycine Backbone | Stereocenter Introduction | Chiral α-substituents |
| Glycine Carboxylate | Esterification | Various alkyl and aryl esters |
| Amidation | Primary, secondary, and tertiary amides | |
| Reduction | Hydroxymethyl | |
| Glycine Amide | N-Substitution | Alkyl or aryl groups (on starting glycine) |
| Amide Bond Analogue | Thioamide |
Sustainable Synthesis Approaches for N-Acylglycine Compounds
The development of sustainable synthetic routes to N-acylglycine derivatives is a key focus of modern organic chemistry, aiming to reduce environmental impact while maximizing efficiency. These approaches are directly applicable to the synthesis of N-(ethoxyacetyl)-glycine.
Development of Catalyst-Controlled Methodologies
Catalyst-controlled synthesis offers a powerful strategy for achieving high selectivity and efficiency in the formation of N-acylglycines. By employing specifically designed catalysts, reactions can proceed under milder conditions, often with reduced byproduct formation.
Recent research has highlighted several promising catalyst-controlled methods. One notable approach involves the use of ruthenium catalysts for the redox-neutral and single-step synthesis of amides from alcohols and nitriles, achieving 100% atom economy. organic-chemistry.org This method forms the amide C-N bond between the nitrogen atom of the nitrile and the α-carbon of the alcohol, facilitated by an N-heterocyclic carbene (NHC)-based ruthenium catalyst, without generating any byproducts. organic-chemistry.org For the synthesis of N-(ethoxyacetyl)-glycine, this would involve the reaction of ethoxyacetonitrile with a protected glycine alcohol derivative.
Another significant development is the catalyst-controlled regioselective chlorination of phenols and anilines using a Lewis basic selenoether catalyst, which demonstrates the power of catalysts in directing the outcome of a reaction. nsf.gov While not directly a method for N-acylglycine synthesis, it showcases the principle of catalyst control that is being applied to various synthetic transformations.
Furthermore, palladium-catalyzed asymmetric N-allylation of amino acid esters has been achieved with high levels of catalyst control, employing chiral diphosphane (B1201432) ligands. d-nb.info This allows for the stereocontrolled synthesis of N-allylated amino acid esters, which can be further functionalized. d-nb.info
Enzymatic catalysis represents a cornerstone of green chemistry for N-acylglycine synthesis. Lipases and proteases have been successfully used for the N-acylation of amino acids. researchgate.net For instance, chemo-enzymatic methods have been developed for the synthesis of chiral furan (B31954) amino acids from biomass, utilizing a threonine aldolase (B8822740) to catalyze the aldol (B89426) addition of an aldehyde with glycine. sci-hub.se This highlights the potential of combining chemical and biological catalysts to create efficient and sustainable synthetic pathways.
| Catalyst Type | Reactants | Product Type | Key Advantages |
| Ruthenium (NHC-based) | Alcohol, Nitrile | Amide | 100% atom economy, redox-neutral, single-step. organic-chemistry.org |
| Palladium with Chiral Diphosphane Ligands | Amino Acid Ester, Allylic Substrate | N-Allylated Amino Acid Ester | High stereocontrol, catalyst-controlled configuration. d-nb.info |
| Threonine Aldolase (Enzyme) | Aldehyde, Glycine | β-hydroxyl-α-amino acid | High stereospecificity, use of biomass-derived substrates. sci-hub.se |
| Lipase (B570770)/Protease (Enzyme) | Fatty Acid/Ester, Amino Acid | N-Acyl Amino Acid | Mild reaction conditions, green and pollution-free. researchgate.net |
Solvent-Minimization and Atom-Economic Transformations
Minimizing solvent use and maximizing atom economy are fundamental principles of green chemistry directly relevant to the synthesis of N-(ethoxyacetyl)-glycine and its analogs.
Solvent-Minimization:
The ideal "green" synthesis often aims for solvent-free conditions. An economical, solvent-free, and metal-free method for peptide synthesis has been developed via the C–N bond cleavage of lactams. nih.gov This method avoids the need for condensation agents and solvents, exhibiting high atom economy and affording high yields of peptides without racemization. nih.gov
Where solvents are necessary, the focus is on using environmentally benign options. Water is a highly desirable solvent for green synthesis. A procedure for the green synthesis of N-substituted glycine derivatives has been reported where all reactions are carried out in water. nih.gov This method involves the reaction of an alkyl amine with chloroacetic acid in water. nih.gov
Atom-Economic Transformations:
Atom economy is a measure of the efficiency of a chemical process in converting all reactant atoms into the desired product. wikipedia.orgkccollege.ac.inchembam.comdocbrown.info Reactions with high atom economy are inherently more sustainable as they generate less waste.
A prime example of an atom-economic approach is the aforementioned ruthenium-catalyzed amide synthesis from alcohols and nitriles, which boasts 100% atom economy. organic-chemistry.org Addition reactions, such as the reaction of ethene with steam to produce ethanol (B145695), are also 100% atom-economic. docbrown.info
In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. kccollege.ac.in For instance, the traditional synthesis of phenol (B47542) generates significant waste, but newer routes like the Cumene process have improved atom economy by producing a desirable co-product, acetone. chembam.com
The development of catalytic methods is crucial for improving atom economy. kccollege.ac.in For example, a highly atom-economical synthesis of 9-sulfenylphenanthrenes has been developed using an iodine catalyst and hydrogen peroxide as a green oxidant in water. rsc.org
For the synthesis of N-(ethoxyacetyl)-glycine, an ideal atom-economic approach would involve the direct addition of an ethoxyacetyl group to glycine without the use of protecting groups or stoichiometric activating agents that end up as waste. The development of such catalytic addition reactions is a key goal in the sustainable synthesis of N-acylglycines.
| Transformation Type | Key Principle | Example | Relevance to N-(Ethoxyacetyl)-Glycine Synthesis |
| Solvent-Free Reaction | Eliminates solvent waste and simplifies purification. | C-N bond cleavage of lactams for peptide synthesis. nih.gov | An ideal approach would be a solvent-free acylation of glycine. |
| Reaction in Water | Utilizes a non-toxic, abundant, and environmentally benign solvent. | Synthesis of N-substituted glycine derivatives. nih.gov | Performing the acylation of glycine in an aqueous medium. |
| 100% Atom-Economic Reaction | All reactant atoms are incorporated into the final product. | Ruthenium-catalyzed amide synthesis from an alcohol and a nitrile. organic-chemistry.org | A direct addition of an ethoxyacetyl equivalent to glycine. |
| Catalytic Reaction | A small amount of catalyst enables the transformation, reducing waste from stoichiometric reagents. | Iodine-catalyzed oxidative thiolative annulation. rsc.org | Development of a specific catalyst for the ethoxyacetylation of glycine. |
Biochemical Pathways and Enzymatic Investigations of N Ethoxyacetyl Glycine
Mechanisms of N-(Ethoxyacetyl)-Glycine Formation (In Vitro and Animal Models)
The formation of N-(ethoxyacetyl)-glycine occurs through the conjugation of ethoxyacetic acid (EAA) with the amino acid glycine (B1666218). This biochemical transformation is a detoxification pathway observed in vivo for metabolites of certain industrial solvents. In humans, for instance, ethoxyacetic acid is a known metabolite of ethylene (B1197577) glycol monoethyl ether acetate. researchgate.net The urinary excretion of EAA and its glycine conjugate, N-(ethoxyacetyl)-glycine, has been studied in human volunteers, with an average of 22.2% of the absorbed dose being recovered as these metabolites within 42 hours. researchgate.net In rat models, approximately 27% of an administered dose of EAA is excreted as its glycine conjugate. researchgate.net
The enzymatic conjugation of xenobiotic carboxylic acids, such as ethoxyacetic acid, to glycine is primarily catalyzed by glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13). uniroma1.it This enzyme is located in the mitochondria of liver and kidney cells. nih.gov The process is a two-step reaction. First, the carboxylic acid is activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase, a reaction that requires ATP. nih.govnih.gov Subsequently, GLYAT catalyzes the transfer of the acyl group (in this case, ethoxyacetyl) from the acyl-CoA to glycine, forming N-(ethoxyacetyl)-glycine and releasing coenzyme A (CoASH). uniroma1.itnih.gov
While GLYAT is the primary enzyme for many short-chain acyl-CoAs, other related enzymes, such as those in the glycine N-acyltransferase-like (GLYATL) family, may also be involved, particularly with different acyl chain lengths. nih.govmdpi.com For example, GLYATL3 has been identified as being responsible for the formation of long-chain N-acylglycines. nih.govresearchgate.net However, studies with recombinant mouse GLYAT (mGLYAT) have shown that it catalyzes the formation of N-acylglycines with short-chain acyl-CoAs (C2-C6), but not long-chain ones like oleoyl-CoA. nih.gov This suggests that the specificity for the acyl-CoA substrate is a key determinant in which transferase is involved.
In vitro studies have provided detailed insights into the substrate specificity of N-acylglycine-forming enzymes. Recombinant mouse GLYAT has been shown to have the highest catalytic efficiency with benzoyl-CoA. nih.gov It also processes straight-chain acyl-CoA thioesters such as acetyl-CoA, butyryl-CoA, and hexanoyl-CoA, although with lower efficiency. nih.gov This demonstrates a preference for certain chemical structures in the acyl donor.
The amino donor specificity is highly selective for glycine. nih.gov Other amino acids are generally poor substrates for GLYAT. nih.gov This high specificity ensures the targeted formation of N-acylglycines.
Other enzymes in the N-acyltransferase family exhibit different substrate specificities. For example, some N-acetyltransferases show high activity towards specific amino acids like L-2-phenylglycine. nih.gov The broader family of N-acyltransferases includes enzymes that can acylate various amino acids, but GLYAT itself is highly specific for glycine in its conjugation reactions. plos.orgusf.edu
| Enzyme | Acyl-CoA Substrates (in vitro) | Amino Acid Substrates (in vitro) | Reference |
|---|---|---|---|
| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA, Acetyl-CoA, Butyryl-CoA, Hexanoyl-CoA | Glycine | nih.gov |
| Glycine N-acyltransferase-like 3 (GLYATL3) | Long-chain acyl-CoAs | Glycine | nih.gov |
| Arylalkylamine N-acetyltransferase (AANAT) | Acetyl-CoA | Arylalkylamines | usf.edu |
Enzymatic Conjugation of Ethoxyacetic Acid to Glycine: Characterization of Involved Transferases
Biochemical Transformations and Degradation of N-(Ethoxyacetyl)-Glycine (In Vitro)
The breakdown of N-acylglycines, including N-(ethoxyacetyl)-glycine, is an important part of their metabolism. This process primarily involves the hydrolysis of the amide bond, releasing the original carboxylic acid and glycine.
The primary enzymes responsible for the hydrolysis of N-acyl amino acids are N-acylglycine hydrolases. Fatty acid amide hydrolase (FAAH) is a key enzyme in this class. elifesciences.orgnih.gov In vitro studies have shown that FAAH can catalyze the hydrolysis of a range of N-acyl amino acids. elifesciences.org It is considered a major regulator of the levels of these molecules. nih.gov
Another significant enzyme is peptidase M20 domain containing 1 (PM20D1), which functions as both an N-acyl amino acid synthase and hydrolase. elifesciences.org In vitro, FAAH and PM20D1 exhibit different substrate specificities, with FAAH having a more restricted scope. elifesciences.orgebi.ac.uk The catalytic activity of these hydrolases is crucial for regulating the cellular concentrations of N-acylglycines. frontiersin.org
The general mechanism of hydrolases often involves a catalytic triad (B1167595) of amino acid residues at the active site, such as serine, histidine, and aspartate in serine proteases, which facilitates the cleavage of the amide bond. researchgate.net
| Enzyme | Function | Substrate Scope | Reference |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of N-acyl amino acids | More restricted than PM20D1 | elifesciences.orgebi.ac.uk |
| Peptidase M20 domain containing 1 (PM20D1) | N-acyl amino acid synthase and hydrolase | Broader than FAAH | elifesciences.org |
Once N-(ethoxyacetyl)-glycine is hydrolyzed, the resulting ethoxyacetic acid and glycine enter their respective metabolic pathways. In isolated biological systems, such as mitochondrial preparations, the metabolic fate of these molecules can be studied. nih.gov
Glycine can be further metabolized through several pathways. The major route is the glycine cleavage system, a mitochondrial enzyme complex that breaks down glycine to carbon dioxide, ammonia, and a one-carbon unit transferred to tetrahydrofolate. nih.govnih.govmetabolon.com Glycine can also be converted back to serine. metabolon.comwikipedia.org
The ethoxyacetyl moiety, as ethoxyacetic acid, is generally considered a terminal metabolite that is excreted. researchgate.net However, the potential for further metabolism of the ethoxy group in isolated systems is an area for further investigation. The metabolic profiling of isolated mitochondria has proven to be a powerful tool for understanding such compartment-specific metabolic responses. nih.gov
Identification of N-Acylglycine Hydrolases and Their Catalytic Activity
Directed Evolution and Engineering of Enzymes Acting on N-Acylglycine Substrates (In Vitro)
Directed evolution and enzyme engineering are powerful techniques used to modify the properties of enzymes, including those that act on N-acylglycine substrates. nih.govnobelprize.org These methods can be used to enhance catalytic activity, alter substrate specificity, and improve stability. nih.gov
One approach is to use iterative saturation mutagenesis to rationally choose sites for mutation to improve desired enzyme properties. researchgate.net For example, a lipase (B570770) was engineered to enhance its aminolysis activity for the synthesis of N-acyl glycines by 103-fold. researchgate.net This was achieved by reshaping the catalytic pocket of the enzyme. researchgate.net
Another strategy involves using error-prone PCR and DNA shuffling to create libraries of mutant enzymes, which are then screened for improved activity on a target substrate. nih.gov This has been successfully applied to alter the substrate specificity of enzymes like dialkylglycine decarboxylase. nih.gov These techniques hold promise for developing novel biocatalysts for the synthesis or degradation of specific N-acylglycines like N-(ethoxyacetyl)-glycine. researchgate.netd-nb.info
Mechanistic Organic Chemistry and Reactivity of N Ethoxyacetyl Glycine
Reactivity Profiling of the Amide Linkage
The amide bond in N-(ethoxyacetyl)glycine, like other amides, is characterized by significant resonance stabilization, which renders it relatively unreactive toward nucleophilic attack compared to other carbonyl derivatives. libretexts.org However, this linkage can be cleaved under specific chemical or enzymatic conditions.
Chemical Hydrolysis: The hydrolysis of the amide bond to yield ethoxyacetic acid and glycine (B1666218) can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The amine leaving group is protonated to a non-nucleophilic ammonium (B1175870) species, driving the reaction to completion. libretexts.orgmasterorganicchemistry.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the amide is attacked directly by the nucleophile. The reaction is often slower than acid-catalyzed hydrolysis but is driven forward by the deprotonation of the resulting carboxylic acid to form a non-electrophilic carboxylate. libretexts.org
The stability of the amide bond can be influenced by adjacent structural features. For instance, studies on N-alkylated α,α-dialkylglycine derivatives have shown that the rate of acidolytic cleavage of a C-terminal amide is influenced by the electronic and steric properties of neighboring groups, proceeding through a postulated oxazolinium ion intermediate. mdpi.com
Enzymatic Cleavage: The N-acylglycine scaffold is recognized by several enzymes that catalyze the cleavage or modification of the amide linkage.
Peptidylglycine α-Amidating Monooxygenase (PAM): This enzyme is known to catalyze the oxidative cleavage of the C-N bond in N-acylglycines. figshare.comuab.edu The reaction is dependent on copper, ascorbate, and molecular oxygen. uab.edu It proceeds through a two-step mechanism involving the initial formation of an N-acyl-α-hydroxyglycine intermediate, which is then dealkylated to the corresponding primary amide and glyoxylate. figshare.comuab.edu This process is crucial in the biosynthesis of various peptide hormones and fatty acid primary amides. uab.edumdpi.comusf.edunih.gov The catalytic efficiency of PAM can vary with the structure of the acyl group. figshare.comuab.edu
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that catalyzes the hydrolytic degradation of N-acylglycines to the constituent fatty acid and glycine. nih.govelifesciences.orgnih.gov While FAAH is known for hydrolyzing a range of fatty acid amides, its efficiency with N-acylglycines can be lower compared to its primary substrates like anandamide. nih.govelifesciences.org
Other Hydrolases: In addition to FAAH, other enzymes like peptidase M20 domain containing 1 (PM20D1) have been identified as capable of hydrolyzing N-acyl amino acids. elifesciences.org Serine proteases, such as subtilisin, can utilize N-acylglycinate esters as acyl donors for the kinetic resolution of amines, demonstrating enzymatic activity at the amide carbonyl. researchgate.net
| Reaction Type | Reagents/Enzyme | Key Mechanistic Features | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Protonation of carbonyl oxygen increases electrophilicity. libretexts.orgmasterorganicchemistry.com | Ethoxyacetic acid + Glycine salt |
| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Direct nucleophilic attack by OH⁻; product carboxylate formation drives reaction. libretexts.org | Ethoxyacetate salt + Glycine |
| Enzymatic Cleavage (Oxidative) | Peptidylglycine α-amidating monooxygenase (PAM) | Copper- and O₂-dependent; proceeds via an α-hydroxyglycine intermediate. figshare.comuab.edunih.gov | Ethoxyacetamide + Glyoxylate |
| Enzymatic Cleavage (Hydrolytic) | Fatty Acid Amide Hydrolase (FAAH) | Serine hydrolase mechanism. elifesciences.org | Ethoxyacetic acid + Glycine |
Chemical Transformations of the Ethyl Ether and Carboxylic Acid Functionalities
The ethyl ether and carboxylic acid groups of N-(ethoxyacetyl)glycine offer additional sites for chemical modification.
Reactivity of the Ethyl Ether Linkage: Ethers are generally one of the least reactive functional groups, stable to bases, oxidizing agents, and reducing agents. byjus.com Their most common reaction is cleavage under strongly acidic conditions. byjus.comlibretexts.orglibretexts.org
Acidic Cleavage: The C-O bond of the ether can be cleaved by strong acids, particularly hydrogen halides like HBr and HI, at high temperatures. byjus.comlibretexts.orglibretexts.org The reaction initiates with the protonation of the ether oxygen, forming a good leaving group. byjus.comlibretexts.org A halide ion then acts as a nucleophile in an Sₙ2 or Sₙ1 reaction to displace an alcohol, which can be further converted to a second molecule of alkyl halide in the presence of excess acid. byjus.com For N-(ethoxyacetyl)glycine, this would lead to the formation of ethanol (B145695) and a haloacetylglycine derivative.
Reactivity of the Carboxylic Acid Functionality: The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents after deprotonation.
Amide Bond Formation: The carboxyl group can be activated and coupled with amines to form new amide bonds. This is a cornerstone of peptide synthesis and is often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Decarboxylation: While generally requiring harsh conditions, decarboxylation (loss of CO₂) can be facilitated by specific catalytic methods, which are central to many modern cross-coupling reactions (see sections 4.3 and 4.4). wikipedia.org
Derivatization for Analysis: The carboxyl group is a common target for chemical derivatization to enhance detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For example, N-acyl glycines can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve ionization efficiency and sensitivity. acs.org
| Functional Group | Reaction | Typical Reagents | Product Type |
|---|---|---|---|
| Ethyl Ether | Acidic Cleavage | Conc. HBr or HI, Heat | Alcohol + Alkyl Halide |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ then H₂O | Primary Alcohol |
| Carboxylic Acid | Decarboxylative Coupling | Metal Catalyst, Heat/Light | New C-C Bond (see sections 4.3, 4.4) |
Radical Reactions and Photoredox Catalysis Involving N-Acylglycine Scaffolds
In recent years, N-acylglycines and their derivatives have emerged as powerful precursors for radical generation in photoredox catalysis. nih.gov These mild, visible-light-driven methods enable a variety of transformations that are difficult to achieve through traditional means. The key step is often the generation of an α-amino radical via oxidative decarboxylation.
Decarboxylative Aminomethylation and Annulation: N-arylglycines are widely used in visible-light-promoted reactions to generate α-aminoalkyl radicals or corresponding iminium ions upon single-electron transfer (SET) oxidation and subsequent decarboxylation. nih.govresearchgate.net These reactive intermediates can be trapped by various radical acceptors. For instance, they can undergo addition to alkenes or participate in annulation reactions to construct complex N-heterocycles. nih.govnih.gov This strategy has been applied to synthesize 3-aminoalkyl chromones and C3-aminomethylated imidazo[1,2-a]pyridines. researchgate.netnih.gov
Oxidative C-H Alkylation: Photoredox catalysis can also achieve the direct α-C(sp³)–H alkylation of N-arylated glycine derivatives. organic-chemistry.org This process involves the oxidative generation of an iminium ion or α-amino radical intermediate from the glycine scaffold, which then couples with an alkyl radical precursor. organic-chemistry.org This method provides a route to unnatural amino acids under mild, peptide-compatible conditions. organic-chemistry.org
Decarboxylative/Defluorinative Coupling: The versatility of photoredox-generated radicals from N-arylglycines is further highlighted in sequential reactions. A recent example involves the coupling with CF₃-alkenes, where the initial radical addition is followed by a defluorination step, demonstrating the potential for complex, multicomponent transformations. researchgate.net
| Reaction Type | Reactants | Catalyst System | Key Intermediate | Product Class |
|---|---|---|---|---|
| Decarboxylative Aminomethylation | N-Arylglycine + Alkene/Enaminone | Visible Light, Photocatalyst (e.g., Methylene Blue) | α-Aminoalkyl Radical | Aminomethylated Heterocycles researchgate.netnih.gov |
| Oxidative C-H Alkylation | N-Arylglycine + Alkyl Radical Precursor (e.g., alkyl-DHP) | Visible Light, Photocatalyst, Oxidant (e.g., (NH₄)₂S₂O₈) | Iminium Ion / α-Amino Radical | Unnatural Amino Acids organic-chemistry.org |
| Decarboxylative Radical-Radical Cross Coupling | N-Arylglycine + Radical Precursor | Visible Light, Photocatalyst | α-Aminoalkyl Radical | Functionalized Amines nih.gov |
| Decarboxylative/Defluorinative Aminoalkylation | N-Arylglycine + CF₃-Alkene | Visible Light, Photocatalyst | α-Aminoalkyl Radical | Difluoroalkylated Amines researchgate.net |
Metal-Catalyzed Coupling Reactions and Functionalization of N-Acylglycine Derivatives
Transition metal catalysis provides a powerful toolkit for the functionalization of N-acylglycine derivatives, primarily through cross-coupling and C-H activation pathways. eie.gr
Palladium-Catalyzed C-H Activation: N-acyl amino acids, including N-acetylglycine, have been shown to act as effective ligands in palladium-catalyzed C-H activation reactions. researchgate.net They can facilitate the remote C-H activation of tethered arenes through a concerted metalation-deprotonation (CMD) mechanism, where the amide carbonyl oxygen acts as an internal base. researchgate.net
Palladium-Catalyzed α-Arylation: The α-carbon of glycine derivatives can be directly arylated using palladium catalysts. For example, glycinates protected with specific unsaturated amine groups can undergo direct coupling with aryl halides to produce α-aryl amino acids. organic-chemistry.org
Copper-Catalyzed Decarboxylative Coupling: The classic Ullmann reaction has been adapted for decarboxylative cross-coupling, where a copper salt mediates the coupling of a carboxylic acid with a halide. wikipedia.org This approach can be applied to heteroaromatic carboxylic acids, which couple with aryl halides. wikipedia.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective for C-C bond formation involving N-acyliminium ion precursors. rsc.org They can facilitate the coupling between aryl boronic acids and N-acyliminium ions derived from quinolines and isoquinolines under mild conditions. rsc.org Furthermore, nickel/photoredox dual catalysis enables the decarboxylative cross-acyl coupling of carboxylic acids with aldehydes, providing a novel route to ketones. nih.gov Chiral nickel catalysts have also been developed for the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents to synthesize protected unnatural α-amino acids. organic-chemistry.org
| Reaction Type | Metal Catalyst | Reactants | Key Features | Product Type |
|---|---|---|---|---|
| Remote C-H Activation | Palladium(II) | N-Acyl Amino Acid (as ligand) + Tethered Arene | Ligand-assisted concerted metalation-deprotonation (CMD) mechanism. researchgate.net | Functionalized Arenes |
| α-Arylation | Palladium(0) | Protected Glycinate + Aryl Halide | Direct coupling at the α-carbon. organic-chemistry.org | α-Aryl Amino Acids |
| Decarboxylative Coupling | Copper(I) | Heteroaromatic Carboxylic Acid + Aryl Halide | Ullmann-type reaction involving decarboxylation. wikipedia.org | Biaryls |
| Enantioconvergent Cross-Coupling | Nickel(0) | Racemic Alkyl Electrophile + Alkylzinc Reagent | Forms protected unnatural α-amino acids with high enantioselectivity. organic-chemistry.org | Chiral α-Amino Acids |
Computational and Theoretical Investigations of N Ethoxyacetyl Glycine
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(ethoxyacetyl)-glycine. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to model its electronic structure and energetics with high accuracy. rsc.orgmdpi.com
Detailed quantum chemical studies would typically investigate several aspects of N-(ethoxyacetyl)-glycine:
Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the molecule. This involves mapping the potential energy surface by systematically rotating the rotatable bonds, such as the C-C and C-O bonds in the ethoxyacetyl group and the C-N bond of the glycine (B1666218) backbone. The relative energies of these conformers determine their population at a given temperature. For similar small biomolecules like glycine dimers, computational studies have been essential to understand their stable structures. mdpi.com
Geometric Parameters: Precisely calculating bond lengths, bond angles, and dihedral angles for the lowest energy conformers. These parameters provide a detailed picture of the molecular geometry.
Electronic Properties: Determining properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These are critical for predicting reactivity and intermolecular interactions. For instance, the electrostatic potential map highlights regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), indicating likely sites for electrophilic and nucleophilic attack, respectively.
Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. Comparing these theoretical spectra with experimental data can help to confirm the structure of the molecule and the accuracy of the computational model. nih.gov
Such quantum chemical investigations provide a foundational understanding of N-(ethoxyacetyl)-glycine's stability, structure, and electronic nature, which is essential for interpreting its chemical behavior and biological activity.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving N-(ethoxyacetyl)-glycine. These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. diva-portal.org
For N-(ethoxyacetyl)-glycine, computational studies could clarify mechanisms such as:
Synthesis: Modeling the reaction of an ethoxyacetylating agent with glycine to form the amide bond. This would involve calculating the activation energies for different possible pathways to determine the most favorable reaction conditions. Studies on peptide bond formation in glycine serve as a model for this type of investigation. researchgate.net
Metabolism and Degradation: Investigating the enzymatic or non-enzymatic hydrolysis of the amide bond, which would break down N-(ethoxyacetyl)-glycine into ethoxyacetic acid and glycine. Understanding the mechanism of the glycine cleavage system, for example, has been aided by computational approaches. nih.gov
These computational studies typically employ methods to locate transition state structures and calculate reaction energy profiles. The insights gained are invaluable for optimizing synthetic routes and understanding the metabolic fate of the compound.
Molecular Dynamics Simulations of N-Acylglycine Interactions with Biomacromolecules (In Silico)
Molecular dynamics (MD) simulations offer a way to study the dynamic interactions between N-acylglycines, including N-(ethoxyacetyl)-glycine, and biological macromolecules like proteins and nucleic acids over time. These simulations provide a moving picture of how the molecule binds to and interacts with its biological targets. nih.govcardiff.ac.uk
A typical MD simulation study of N-(ethoxyacetyl)-glycine interacting with a target protein would involve:
System Setup: Placing the N-(ethoxyacetyl)-glycine molecule and the biomacromolecule in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. This generates a trajectory of the system's dynamic behavior.
Analysis: Analyzing the trajectory to understand binding modes, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and conformational changes in both the ligand and the protein upon binding.
For example, MD simulations have been used to study the interaction of a series of N-acylglycine substrates with the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.gov These studies revealed that the binding of N-acylglycines involves hydrophobic interactions and the formation of a salt bridge with a specific arginine residue in the enzyme. nih.gov Such simulations for N-(ethoxyacetyl)-glycine could identify its potential biological targets and elucidate the molecular basis of its action.
| Simulation Parameter | Typical Value/Condition | Purpose |
| System Composition | N-(ethoxyacetyl)-glycine, target protein, water, ions | To create a realistic biological environment. |
| Simulation Time | Nanoseconds to Microseconds | To observe biologically relevant motions and interactions. |
| Temperature and Pressure | 310 K (37 °C), 1 atm | To mimic physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Energy | To quantify the stability and nature of the interaction. |
Structure-Activity Relationship Prediction for N-Acylglycine Derivatives (In Silico)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a series of compounds based on their chemical structures. scialert.net For N-acylglycine derivatives, QSAR studies can identify the key molecular features that determine their potency and selectivity for a particular biological target. nih.gov
A QSAR study on N-acylglycine derivatives, including N-(ethoxyacetyl)-glycine, would typically proceed as follows:
Data Collection: A set of N-acylglycine derivatives with experimentally measured biological activities (e.g., enzyme inhibition constants) is compiled.
Descriptor Calculation: For each molecule, a range of molecular descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For instance, a QSAR study on N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives as ACE inhibitors identified the importance of steric, hydrophobic, and topological descriptors in determining their activity. scialert.net A similar study involving N-(ethoxyacetyl)-glycine could reveal how modifications to the ethoxyacetyl group or the glycine moiety would affect its biological function, thereby guiding the design of new, more potent derivatives.
| Descriptor Type | Examples | Relevance to Activity |
| Steric | Verloop B1, K-alpha 3 | Relates molecular size and shape to binding pocket complementarity. scialert.net |
| Hydrophobic | Lipole Z component, CLogP | Describes the compound's affinity for hydrophobic environments in the target. scialert.netekb.eg |
| Topological | Wiener index | Encodes information about molecular branching and connectivity. scialert.net |
| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic and orbital interactions. |
Applications of N Ethoxyacetyl Glycine in Chemical and Biochemical Research
Design and Synthesis of Chemical Libraries Based on N-Acylglycine Scaffolds
The generation of chemical libraries, which are large, systematically organized collections of molecules, is a cornerstone of modern drug discovery and chemical biology. vipergen.comrjpbr.com N-acylglycine scaffolds, including N-(ethoxyacetyl)-glycine, are particularly valuable in this context. They belong to a broader class of compounds known as "peptoids" or N-substituted glycines, which are structural isomers of peptides. mdpi.comnih.gov Unlike peptides, where side chains are attached to the alpha-carbon, peptoids have their side chains appended to the backbone nitrogen atom. mdpi.com This architectural shift results in an achiral, flexible backbone that is resistant to proteolytic degradation, a significant advantage for developing bioactive compounds. mdpi.com
N-(Ethoxyacetyl)-glycine serves as a versatile building block for these libraries for several reasons:
Modular Synthesis: The synthesis of N-acylglycine oligomers is highly amenable to automated solid-phase synthesis, allowing for the rapid creation of thousands of distinct compounds. mdpi.com The process typically involves a two-step monomer addition cycle, making it straightforward to incorporate diverse side chains.
Structural Diversity: The ethoxyacetyl group provides a specific type of side chain—a short, flexible, and polar ether linkage. By combining N-(ethoxyacetyl)-glycine with other N-substituted glycine (B1666218) monomers bearing different functionalities (e.g., hydrophobic, aromatic, charged), vast and diverse chemical libraries can be constructed. vipergen.comchem-space.com
Favorable Properties: The inclusion of the ethoxyacetyl moiety can modulate the physicochemical properties of the resulting molecules, such as solubility and cell permeability. mdpi.com
The use of such building blocks enables the exploration of a wide chemical space to identify novel ligands for biological targets, including proteins and nucleic acids. vipergen.com
Table 1: Comparison of Peptide and N-Acylglycine (Peptoid) Scaffolds
| Feature | Peptide Scaffold | N-Acylglycine (Peptoid) Scaffold |
|---|---|---|
| Side Chain Position | α-Carbon | Backbone Nitrogen |
| Backbone Chirality | Chiral | Achiral |
| Hydrogen Bond Donors | Present (Amide N-H) | Absent |
| Proteolytic Stability | Susceptible to Proteases | Resistant to Proteases mdpi.com |
| Conformational Flexibility | Constrained by H-bonds | Generally more flexible mdpi.com |
| Example Monomer | Glycine | Glycine, N-(ethoxyacetyl)- |
Development of Biochemical Probes for Xenobiotic Metabolism Pathways (In Vitro)
Xenobiotic metabolism is the process by which living organisms chemically modify foreign compounds (xenobiotics), such as drugs and pollutants, to facilitate their elimination. wikipedia.orgopenaccessjournals.com This process typically occurs in three phases. Phase II involves conjugation reactions where an endogenous polar molecule, such as glycine, is attached to the xenobiotic, increasing its water solubility for excretion. wikipedia.orgnih.gov The enzymes responsible for this are known as transferases, with Glycine N-acyltransferase (GLYAT) catalyzing the conjugation of acyl-CoA thioesters with glycine. nih.gov
N-(Ethoxyacetyl)-glycine can be utilized as a biochemical probe to study these pathways in vitro. As a stable, pre-formed N-acylglycine, it can serve several functions in biochemical assays:
Standard for Analysis: It can be used as a reference standard in analytical methods like mass spectrometry to identify and quantify metabolites produced by cells or enzyme preparations. nih.gov
Substrate for Catabolic Enzymes: Researchers have proposed that N-acylglycines can be further metabolized. nih.gov N-(Ethoxyacetyl)-glycine could be used as a substrate in in vitro systems to search for and characterize enzymes that may cleave the N-acyl bond, releasing glycine and ethoxyacetic acid.
Investigating Enzyme Specificity: By synthesizing a labeled version of the molecule (e.g., with ¹³C or ³H in the ethoxyacetyl group), researchers can track its metabolic fate in cell lysates or with purified enzymes. This allows for the sensitive detection of metabolic products and helps to elucidate the substrate specificity of enzymes involved in both the synthesis and breakdown of N-acylglycines. nih.gov
The study of such pathways is critical for understanding drug metabolism and the toxicology of environmental chemicals. openaccessjournals.comnih.gov
Table 2: Hypothetical In Vitro Assay Using N-(Ethoxyacetyl)-glycine
| Component | Purpose | Example |
|---|---|---|
| Enzyme Source | To provide the metabolic enzymes | Liver microsomes, purified recombinant GLYAT nih.gov |
| Substrate | The molecule to be studied | Labeled N-(Ethoxyacetyl)-glycine |
| Cofactors | Required for enzyme activity | Dependent on the enzyme being studied (e.g., NADPH for P450s) wikipedia.org |
| Buffer System | Maintain optimal pH and ionic strength | Phosphate-buffered saline (PBS) |
| Detection Method | To identify and quantify products | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Potential Product | The resulting metabolite | Glycine, Ethoxyacetic acid |
Utility as a Synthon in Complex Organic Molecule Synthesis
In the field of organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.orgajrconline.org The actual chemical reagent used to perform the function of the synthon is known as its synthetic equivalent. ajrconline.org N-(Ethoxyacetyl)-glycine, particularly when incorporated into a chiral auxiliary system, serves as a synthetic equivalent for a chiral glycine enolate synthon. murdoch.edu.au
This application is exceptionally powerful in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. A well-documented example involves the use of N-(ethoxyacetyl)-4-phenyl-1,3-oxazolidin-2-one. murdoch.edu.au In this system:
The glycine molecule is first attached to a chiral auxiliary (the phenyl-oxazolidinone), which directs the stereochemical outcome of subsequent reactions.
The N-(ethoxyacetyl) group acts as a robust protecting group for the nitrogen atom while also influencing the electronic properties of the molecule.
This complex can be deprotonated to form a stable enolate. This enolate then reacts with various electrophiles (e.g., alkyl halides) in a highly stereoselective manner.
Subsequent removal of the auxiliary and the ethoxyacetyl group yields non-proteinogenic α-amino acids with a high degree of chiral purity.
This methodology provides a reliable route to synthesize complex and unnatural amino acids, which are themselves valuable components for creating novel peptides, pharmaceuticals, and other biologically active compounds.
Table 3: Retrosynthetic Analysis Featuring an N-(Ethoxyacetyl)-glycine-derived Synthon
| Target Molecule (Example) | Key Disconnection | Synthon | Synthetic Equivalent |
|---|---|---|---|
| (R)-2-Amino-4-pentenoic acid | C-C bond alpha to the nitrogen | Chiral Glycine Enolate Anion | N-(Ethoxyacetyl)-4-phenyl-1,3-oxazolidin-2-one murdoch.edu.au |
Exploration in Peptide and Polypeptide Synthesis Methodologies
The synthesis of peptides and polypeptides is a fundamental technique in biochemical research. nih.gov While typically involving the 20 proteinogenic amino acids, the incorporation of non-canonical residues is a major strategy for creating peptides with enhanced properties. N-(Ethoxyacetyl)-glycine is explored in this area primarily through its role as a monomer for peptoids (N-substituted glycine polymers), as discussed previously. mdpi.comnih.gov
Creating a polypeptide chain composed of or containing N-(ethoxyacetyl)-glycine units has profound structural and functional consequences:
Backbone Modification: The absence of the amide proton removes the capacity for backbone hydrogen bonding, which is a primary driver of secondary structures like alpha-helices and beta-sheets in normal peptides. mdpi.com
Increased Proteolytic Resistance: The N-substituted backbone is not recognized by proteases, enzymes that degrade proteins and peptides, leading to a much longer biological half-life. mdpi.com
Modulated Physicochemical Properties: The ethoxyacetyl side chain introduces polarity and flexibility, which can be used to fine-tune the solubility and binding characteristics of the resulting polypeptide.
These features make polypeptides derived from N-(ethoxyacetyl)-glycine and similar monomers attractive candidates for therapeutic development and as biomaterials. The methodology for their synthesis typically employs solid-phase techniques, which are readily automated and allow for precise sequence control. peptide.comcsic.es
Emerging Research Frontiers and Future Directions for N Ethoxyacetyl Glycine Studies
Unexplored Synthetic Methodologies for N-Acylglycine Analogue Generation
The synthesis of N-acylglycines, including N-(ethoxyacetyl)-glycine, has traditionally relied on established methods. However, the expanding interest in the biological roles of these molecules necessitates the exploration of novel and more efficient synthetic strategies. Current methodologies for creating N-acylglycine analogues often involve the acylation of glycine (B1666218), a process that can be achieved through various means. For instance, a common approach involves reacting glycine with an acyl chloride or anhydride (B1165640). orgsyn.org
One underexplored avenue is the application of biocatalysis. Enzymes such as lipases and aminoacylases present a green and highly selective alternative to traditional chemical synthesis. nih.gov While these enzymes have been utilized for the synthesis of some N-acyl amino acids, their application to a broader range of analogues, including those with ethoxyacetyl moieties, remains largely uninvestigated. nih.gov The use of genetically modified enzymes could further enhance substrate scope and reaction efficiency. nih.gov
Another promising area is the development of one-pot synthesis protocols that combine fatty acid activation and amidation. nih.gov This could involve the use of coupling agents that facilitate the direct condensation of ethoxyacetic acid and glycine, streamlining the synthetic process and potentially improving yields. Furthermore, solid-phase synthesis techniques, commonly employed in peptide synthesis, could be adapted for the combinatorial synthesis of N-acylglycine libraries, enabling the rapid generation of diverse analogues for high-throughput screening.
Flow chemistry represents another frontier for the synthesis of N-acylglycine analogues. The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow reactors can lead to improved yields, reduced reaction times, and enhanced safety, particularly for reactions involving hazardous reagents.
Finally, the exploration of novel activating groups for the carboxyl group of ethoxyacetic acid could lead to milder and more efficient reaction conditions. This could involve the use of in-situ generated activated esters or other reactive intermediates that readily react with the amino group of glycine.
Advanced Spectroscopic Characterization for Deeper Mechanistic Insights
A thorough understanding of the structure-activity relationships of N-(ethoxyacetyl)-glycine and its analogues hinges on detailed structural and dynamic characterization. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, advanced methods can provide deeper mechanistic insights.
High-resolution tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying N-acylglycines in complex biological matrices. acs.orgusf.edu The development of novel derivatization strategies can enhance the sensitivity and specificity of LC-MS/MS analysis, allowing for the detection of low-abundance species and the precise localization of modifications within the molecule. acs.org
Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), can provide detailed information about the conformation and dynamics of N-(ethoxyacetyl)-glycine in solution. mdpi.commdpi.com These techniques can be used to study interactions with biological macromolecules, such as enzymes or receptors, providing insights into the molecular basis of their biological activity. Isotope labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), can further enhance the utility of NMR for studying reaction mechanisms and metabolic pathways.
Gas-phase infrared spectroscopy, coupled with computational modeling, is an emerging technique for the detailed structural characterization of isolated ions in the gas phase. nih.gov This can provide unique information about the intrinsic properties of N-(ethoxyacetyl)-glycine, free from solvent effects, which can complement solution-phase studies.
The table below summarizes key spectroscopic data for N-(ethoxycarbonyl)-glycine, a structurally related compound, which can serve as a reference for the characterization of N-(ethoxyacetyl)-glycine. nih.gov
| Property | Value |
| Molecular Weight | 147.13 g/mol |
| Exact Mass | 147.05315777 Da |
| Topological Polar Surface Area | 75.6 Ų |
| Heavy Atom Count | 10 |
| This data is for N-(ethoxycarbonyl)-glycine and is provided as a reference. |
Integration with Modern Chemical Biology Techniques for Systems-Level Understanding (In Vitro)
To fully elucidate the biological roles of N-(ethoxyacetyl)-glycine, it is crucial to move beyond studies of the isolated molecule and investigate its function within a cellular context. Modern chemical biology provides a powerful toolkit for achieving a systems-level understanding of its in vitro effects. nih.govnih.govsigmaaldrich.com
One key approach is the use of activity-based protein profiling (ABPP). This technique utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the identification of the cellular targets of N-(ethoxyacetyl)-glycine. By designing probes based on the N-(ethoxyacetyl)-glycine scaffold, researchers can identify the specific enzymes that metabolize or are modulated by this compound.
Genetic code expansion is another powerful tool that allows for the site-specific incorporation of unnatural amino acids, including analogues of N-(ethoxyacetyl)-glycine, into proteins. nih.gov This enables the study of how this modification affects protein structure, function, and interactions within a cellular environment.
Furthermore, the integration of metabolomics with other "omics" technologies, such as proteomics and transcriptomics, can provide a comprehensive view of the cellular response to N-(ethoxyacetyl)-glycine. By analyzing changes in the levels of metabolites, proteins, and gene transcripts, researchers can identify the metabolic pathways and signaling networks that are perturbed by this compound. nih.gov
The development of biosensors for N-acylglycines would also be a significant advancement, enabling the real-time monitoring of their concentration and localization within living cells. frontiersin.org
Potential for Derivatization Towards Novel Research Tools and Reagents
The chemical structure of N-(ethoxyacetyl)-glycine offers multiple points for modification, making it an excellent scaffold for the development of novel research tools and reagents. Derivatization can be used to introduce a variety of functional groups that can be used for detection, purification, or to modulate biological activity. acs.org
For example, attaching a fluorescent tag or a biotin (B1667282) handle to N-(ethoxyacetyl)-glycine would enable its visualization in cells and facilitate the identification of its binding partners through pull-down assays. The introduction of photoreactive groups could be used to create photo-crosslinking probes that can covalently capture interacting proteins upon UV irradiation.
Derivatization can also be used to create libraries of N-(ethoxyacetyl)-glycine analogues with altered physicochemical properties. For instance, modifying the ethoxyacetyl group or the glycine backbone could be used to tune the compound's solubility, membrane permeability, and metabolic stability. This would be invaluable for structure-activity relationship studies and for developing more potent and selective modulators of biological processes.
Furthermore, N-(ethoxyacetyl)-glycine derivatives could be immobilized on solid supports to create affinity chromatography resins for the purification of N-acylglycine-binding proteins. These resins would be powerful tools for identifying and characterizing the cellular machinery that recognizes and processes these important signaling molecules.
The table below presents a comparison of different derivatization reagents that have been used for the analysis of amino acids and could potentially be adapted for N-(ethoxyacetyl)-glycine. nih.govmdpi.com
| Reagent | Abbreviation | Advantages | Disadvantages |
| Dansyl chloride | DNS | Commercially available | - |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Commercially available | - |
| Diethyl ethoxymethylenemalonate | DEEMM | Good limits of quantitation, wide dynamic linear range | - |
| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide | TAHS | Very low limits of detection | Problematic chromatographic separation |
| Phosphazene based derivatization reagent | FOSF | Comparable limits of quantitation to TAHS | Problematic chromatographic separation |
| 2,4,6-Trimethylpyrylium tetrafluoroborate | TMPy | Efficiently reacts with target molecules due to low steric hindrance | - |
| 3-Nitrophenylhydrazine (B1228671) | 3-NPH | Effective for targeting carboxyl groups | - |
| This table provides a general comparison of derivatization reagents and their potential applicability. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(ethoxyacetyl)-glycine derivatives, and how can purity be optimized?
- Methodology : N-(ethoxyacetyl)-glycine derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example, glycine reacts with ethoxyacetyl chloride in a base (e.g., NaOH) to form the target compound. Purity optimization involves chromatography (e.g., reverse-phase HPLC) and spectroscopic validation (¹H/¹³C NMR) . Ethyl ester derivatives may require additional steps, such as esterification under anhydrous conditions with ethanol and catalytic acid .
Q. How can researchers validate the structural integrity of N-(ethoxyacetyl)-glycine derivatives?
- Methodology : Use a combination of:
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS or MALDI-TOF) .
- NMR spectroscopy : Analyze proton environments (e.g., ethoxy group protons at δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for OCH₂) .
- FT-IR : Identify characteristic bonds (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group) .
Q. What are the key solubility and stability considerations for N-(ethoxyacetyl)-glycine in aqueous and organic solvents?
- Methodology : Solubility tests in polar (water, DMSO) and nonpolar solvents (chloroform, ethyl acetate) should precede experimental design. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. room temperature) are critical. Use UV-Vis spectroscopy to monitor degradation over time .
Advanced Research Questions
Q. How can N-(ethoxyacetyl)-glycine derivatives be integrated into macrocyclic peptidomimetics for targeting β-catenin/TCF interactions in cancer?
- Methodology :
Design : Replace natural amino acids in peptide sequences with N-(ethoxyacetyl)-glycine to enhance metabolic stability and binding affinity .
Screening : Use luciferase reporter assays (e.g., HEK293T cells transfected with β-catenin/TCF-responsive reporters) to evaluate inhibition efficacy. Normalize data to vehicle controls and report mean ± SD (n=3 replicates) .
SAR Analysis : Compare side-chain modifications (e.g., methoxy vs. fluoro substituents) to optimize steric and electronic effects .
Q. What analytical strategies resolve contradictions in biological activity data for N-(ethoxyacetyl)-glycine analogs?
- Methodology :
- Statistical rigor : Apply ANOVA or t-tests to assess significance of dose-response curves. Address outliers via Grubbs’ test .
- Orthogonal assays : Cross-validate luciferase data with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
- Batch variability control : Standardize synthesis protocols and use internal reference compounds .
Q. How can N-(ethoxyacetyl)-glycine derivatives be functionalized for site-specific conjugation in drug delivery systems?
- Methodology :
- Click chemistry : Introduce azide/alkyne handles via ethoxyacetyl spacer groups for Cu-free bioorthogonal reactions .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) or Fmoc groups during solid-phase peptide synthesis (SPPS) to prevent side reactions .
Q. What role does N-(ethoxyacetyl)-glycine play in modifying glycoprotein sialylation profiles?
- Methodology :
- Enzymatic assays : Incubate glycoproteins with sialyltransferases and CMP-Neu5Ac donors in the presence of N-(ethoxyacetyl)-glycine analogs.
- Glycan analysis : Use HILIC-UPLC or MALDI-TOF-MS to quantify sialic acid incorporation and antennary structures .
Data Analysis & Reporting Standards
Q. How should researchers present synthetic yield and bioactivity data for N-(ethoxyacetyl)-glycine derivatives?
- Guidelines :
- Tables : Include columns for compound ID, yield (%), purity (HPLC), and IC₅₀ values. Example:
| Compound | Yield (%) | Purity (%) | IC₅₀ (µM) |
|---|---|---|---|
| 1a | 78 | 98 | 12.3 ± 1.2 |
Q. What are the best practices for ensuring reproducibility in N-(ethoxyacetyl)-glycine studies?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
